2-[2-(Fur-2-yl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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Overview
Description
2-[2-(Fur-2-yl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boronic ester derivative that features a furan ring attached to a phenyl group, which is further connected to a dioxaborolane moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(Fur-2-yl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the Miyaura borylation reaction. This process uses a palladium catalyst to facilitate the coupling of a halogenated furan derivative with bis(pinacolato)diboron under mild conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a ligand like triphenylphosphine to enhance the efficiency of the catalyst .
Industrial Production Methods
On an industrial scale, the production of this compound can be optimized by using continuous flow reactors, which allow for better control over reaction parameters and improved yields. The use of automated systems can also reduce the need for manual intervention, thereby increasing the overall efficiency and scalability of the process .
Chemical Reactions Analysis
Types of Reactions
2-[2-(Fur-2-yl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is known to undergo several types of chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic ester with aryl or vinyl halides in the presence of a palladium catalyst and a base.
Substitution: Nucleophilic substitution reactions can occur at the furan ring, leading to the formation of various substituted furan derivatives.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalyst, base (e.g., potassium carbonate), aryl or vinyl halides.
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Substitution: Nucleophiles such as amines or thiols.
Major Products
Suzuki-Miyaura Coupling: Biaryl or styrene derivatives.
Oxidation: Phenol derivatives.
Substitution: Substituted furan derivatives.
Scientific Research Applications
2-[2-(Fur-2-yl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-[2-(Fur-2-yl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane primarily involves its role as a boronic ester in cross-coupling reactions. The compound acts as a nucleophile, donating its boron atom to form a new carbon-carbon bond with an electrophilic partner, such as an aryl or vinyl halide. This process is facilitated by a palladium catalyst, which undergoes oxidative addition, transmetalation, and reductive elimination steps to complete the reaction cycle .
Comparison with Similar Compounds
Similar Compounds
Phenylboronic Acid: Another boronic acid derivative commonly used in cross-coupling reactions.
Bis(pinacolato)diboron: A boron reagent used in the synthesis of various boronic esters.
4,4,5,5-Tetramethyl-2-(2-thienyl)-1,3,2-dioxaborolane: A similar compound with a thiophene ring instead of a furan ring.
Uniqueness
2-[2-(Fur-2-yl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to the presence of the furan ring, which imparts distinct electronic properties and reactivity compared to other boronic esters. This makes it particularly useful in the synthesis of heterocyclic compounds and in reactions requiring specific electronic characteristics .
Properties
IUPAC Name |
2-[2-(furan-2-yl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19BO3/c1-15(2)16(3,4)20-17(19-15)13-9-6-5-8-12(13)14-10-7-11-18-14/h5-11H,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKVHPKPYKOEGCK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=CC=C2C3=CC=CO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19BO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70594547 |
Source
|
Record name | 2-[2-(Furan-2-yl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70594547 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.1 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
876316-28-8 |
Source
|
Record name | 2-[2-(Furan-2-yl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=876316-28-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-[2-(Furan-2-yl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70594547 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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